2,5,9-Trimethyldecane

概要

説明

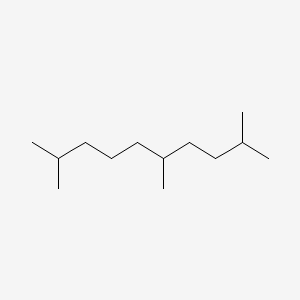

2,5,9-Trimethyldecane: is an organic compound belonging to the class of alkanes. It has the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . This compound is characterized by the presence of three methyl groups attached to the decane backbone at the 2nd, 5th, and 9th positions . It is a colorless liquid under standard conditions and is primarily used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,9-Trimethyldecane can be achieved through several methods. One common approach involves the distillation of straight-chain decane followed by catalytic cracking. This process breaks down some molecules into derivatives containing trimethyl groups, ultimately yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced distillation and catalytic cracking techniques. These methods ensure high purity and yield of the compound, making it suitable for various applications.

化学反応の分析

Types of Reactions: 2,5,9-Trimethyldecane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using halogens or other reactive species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens (chlorine, bromine) and other nucleophiles.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated alkanes, other substituted derivatives.

科学的研究の応用

Chemical Research Applications

Reference Compound in Alkane Studies

- TMD serves as a reference compound in the study of alkane chemistry. Its unique structure allows researchers to investigate the behavior of branched alkanes in various chemical reactions, including oxidation and reduction processes.

Gas Chromatography and Mass Spectrometry

- It is employed as a standard in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex mixtures. Its distinct retention time aids in the identification and quantification of other compounds in mixtures.

| Application | Details |

|---|---|

| Reference Compound | Used in alkane chemistry studies |

| Analytical Chemistry | Standard for GC and MS |

Biological Applications

Lipid Metabolism Studies

- TMD is utilized in biological research to model lipid metabolism. Its hydrophobic nature makes it suitable for studying interactions with lipid membranes, providing insights into membrane dynamics and protein interactions.

Volatile Organic Compounds (VOCs)

- The compound has been identified as a significant VOC in exhaled breath samples from asthmatic patients, indicating potential applications in non-invasive asthma diagnosis. A study reported high classification accuracy when TMD was included in VOC panels for differentiating asthmatic from non-asthmatic individuals .

| Biological Application | Details |

|---|---|

| Lipid Metabolism | Model compound for studying lipid interactions |

| Asthma Diagnosis | Identified VOC with diagnostic potential |

Industrial Applications

Solvent and Lubricant

- In industrial settings, TMD is used as a solvent and lubricant due to its low viscosity and favorable chemical properties. It enhances the performance of formulations in various applications, including coatings and adhesives.

Fuel Additive

- TMD can serve as a fuel additive, improving the stability and performance of gasoline blends. Its presence can enhance combustion efficiency and reduce emissions.

| Industrial Application | Details |

|---|---|

| Solvent | Used in formulations for coatings and adhesives |

| Fuel Additive | Enhances gasoline performance |

Study on Asthma Diagnosis

A recent study analyzed exhaled VOCs from asthmatic children, highlighting TMD's role as a potential biomarker. The inclusion of TMD in the VOC panel yielded a classification accuracy of 94.4%, suggesting its significance in asthma diagnostics .

Research on Lipid Interactions

In lipid metabolism studies, TMD was used to understand how branched alkanes interact with lipid bilayers. Researchers found that TMD's hydrophobic interactions could influence membrane fluidity and protein function, which are crucial for cellular processes.

作用機序

The mechanism of action of 2,5,9-Trimethyldecane involves its interaction with various molecular targets and pathways. As an alkane, it primarily interacts with lipid membranes and hydrophobic regions of proteins. Its effects are mediated through hydrophobic interactions, which can influence the structure and function of biological molecules.

類似化合物との比較

2,2,4-Trimethylpentane:

2,3,4-Trimethylpentane: Another branched alkane with similar molecular structure.

2,2,3-Trimethylbutane: A branched alkane with a different arrangement of methyl groups.

Uniqueness: 2,5,9-Trimethyldecane is unique due to its specific arrangement of methyl groups on the decane backbone. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

生物活性

2,5,9-Trimethyldecane is a branched-chain alkane with the molecular formula C13H28. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its structure, which includes three methyl groups attached to a decane backbone. This structural configuration influences its physical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H28 |

| Molecular Weight | 184.37 g/mol |

| Boiling Point | 186-187 °C |

| Density | 0.77 g/cm³ |

Sources and Extraction

This compound is primarily found in essential oils from various plants. Notably, it has been identified in the headspace of pequi (Caryocar brasiliense) oil, where it contributes to the overall volatile profile of the oil . The extraction methods typically used include steam distillation and solid-phase microextraction (SPME), which help isolate volatile compounds for analysis.

Volatile Organic Compounds (VOCs) in Disease Diagnosis

In the context of respiratory diseases such as asthma, this compound has been identified as a significant volatile organic compound (VOC) that can aid in diagnosis. A study reported that this compound was present in exhaled breath samples from asthmatic patients with a classification accuracy of 90.5% when used in combination with other VOCs . This highlights its potential role as a biomarker in clinical settings.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various hydrocarbons extracted from plant sources. While specific data on this compound was not detailed, related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that further research into this compound could reveal similar properties.

Case Study 2: VOCs in Asthma Diagnosis

Research involving asthmatic patients demonstrated that profiling exhaled VOCs could differentiate between various subgroups based on their metabolic profiles. The presence of this compound among these VOCs indicates its potential utility in developing non-invasive diagnostic tools for asthma management .

特性

IUPAC Name |

2,5,9-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-11(2)7-6-8-13(5)10-9-12(3)4/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAQOUURBLPHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334825 | |

| Record name | 2,5,9-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-22-9 | |

| Record name | 2,5,9-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。